molecular formula C14H26N4O8 B12536541 L-Seryl-L-valyl-L-seryl-L-serine CAS No. 798540-64-4

L-Seryl-L-valyl-L-seryl-L-serine

Cat. No.: B12536541
CAS No.: 798540-64-4
M. Wt: 378.38 g/mol
InChI Key: NEFGPAXLJJSNCM-XKNYDFJKSA-N
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Description

L-Seryl-L-valyl-L-seryl-L-serine is a peptide composed of four amino acids: serine, valine, serine, and serine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-valyl-L-seryl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose reactive sites for further coupling.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-valyl-L-seryl-L-serine can undergo various chemical reactions, including:

    Oxidation: The serine residues can be oxidized to form serine derivatives.

    Reduction: Reduction reactions can modify the peptide’s functional groups.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or dithiothreitol (DTT) are commonly employed.

    Substitution: Amino acid substitution can be achieved using various coupling reagents and protecting group strategies.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine derivatives like serine sulfoxide.

Scientific Research Applications

L-Seryl-L-valyl-L-seryl-L-serine has several scientific research applications:

    Chemistry: It is used as a model peptide for studying peptide synthesis and reactions.

    Biology: Researchers study its interactions with enzymes and other biomolecules to understand its biological activity.

    Medicine: Potential therapeutic applications are explored, including its role in drug development and delivery systems.

    Industry: It is used in the development of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Seryl-L-valyl-L-seryl-L-serine involves its interaction with specific molecular targets and pathways. The peptide can bind to enzymes, receptors, or other proteins, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Seryl-L-valyl-L-seryl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its multiple serine residues can participate in various reactions, making it a versatile peptide for research and industrial applications.

Properties

CAS No.

798540-64-4

Molecular Formula

C14H26N4O8

Molecular Weight

378.38 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C14H26N4O8/c1-6(2)10(18-11(22)7(15)3-19)13(24)16-8(4-20)12(23)17-9(5-21)14(25)26/h6-10,19-21H,3-5,15H2,1-2H3,(H,16,24)(H,17,23)(H,18,22)(H,25,26)/t7-,8-,9-,10-/m0/s1

InChI Key

NEFGPAXLJJSNCM-XKNYDFJKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

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